molecular formula C19H19ClN4OS2 B305268 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No. B305268
M. Wt: 419 g/mol
InChI Key: RENYLCNCLXBELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, also known as CBT-PMX2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including phosphatidylinositol 3-kinase (PI3K) and AKT. These enzymes are involved in various cellular processes, including cell growth, survival, and proliferation. Inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research of 2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, additional studies are needed to determine the potential therapeutic applications of this compound in various types of cancer. Finally, future research could focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound can be synthesized through a multistep process, and its purity can be confirmed through various analytical techniques. This compound has been shown to have anti-tumor activity in various cancer cell lines and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzyl chloride with sodium sulfide, followed by the reaction of the resulting thiol with 4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of the resulting product with N-phenylacetyl chloride. The purity of the synthesized compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. Studies have shown that this compound has anti-tumor activity in various cancer cell lines and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.

properties

Molecular Formula

C19H19ClN4OS2

Molecular Weight

419 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H19ClN4OS2/c1-24-17(12-26-11-14-7-9-15(20)10-8-14)22-23-19(24)27-13-18(25)21-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,25)

InChI Key

RENYLCNCLXBELJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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